molecular formula C8H5ClMg B13808395 Phenylacetylenemagnesium chloride

Phenylacetylenemagnesium chloride

Cat. No.: B13808395
M. Wt: 160.88 g/mol
InChI Key: NMKHBPSRXVPYOJ-UHFFFAOYSA-M
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Description

Phenylacetylenemagnesium chloride is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. This compound is particularly valuable for its reactivity with various electrophiles, making it a versatile tool in the synthesis of complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenylacetylenemagnesium chloride can be synthesized through the reaction of phenylacetylene with magnesium in the presence of anhydrous ether. The reaction typically proceeds as follows:

C6H5CCH+MgC6H5CCMgCl\text{C}_6\text{H}_5\text{C}\equiv\text{CH} + \text{Mg} \rightarrow \text{C}_6\text{H}_5\text{C}\equiv\text{C}\text{MgCl} C6​H5​C≡CH+Mg→C6​H5​C≡CMgCl

This reaction requires a dry, inert atmosphere to prevent the magnesium from reacting with moisture or oxygen, which would deactivate the reagent .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out in large reactors equipped with systems to maintain an inert atmosphere and control temperature .

Chemical Reactions Analysis

Types of Reactions

Phenylacetylenemagnesium chloride undergoes several types of reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

    Coupling Reactions: Participates in cross-coupling reactions to form carbon-carbon bonds.

    Substitution Reactions: Can replace halides in organic molecules.

Common Reagents and Conditions

Common reagents used with this compound include aldehydes, ketones, and halides. The reactions are typically carried out in anhydrous ether or tetrahydrofuran (THF) under an inert atmosphere to prevent the reagent from decomposing .

Major Products

The major products formed from reactions with this compound include secondary and tertiary alcohols, depending on the electrophile used. For example, the reaction with an aldehyde yields a secondary alcohol, while the reaction with a ketone yields a tertiary alcohol .

Scientific Research Applications

Phenylacetylenemagnesium chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of phenylacetylenemagnesium chloride involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. This reaction forms a new carbon-carbon bond, which is the basis for its use in organic synthesis. The molecular targets and pathways involved depend on the specific electrophile and reaction conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a phenyl group and a triple bond, which provides distinct reactivity compared to other Grignard reagents. This makes it particularly useful for synthesizing molecules with complex structures and multiple functional groups .

Properties

Molecular Formula

C8H5ClMg

Molecular Weight

160.88 g/mol

IUPAC Name

magnesium;ethynylbenzene;chloride

InChI

InChI=1S/C8H5.ClH.Mg/c1-2-8-6-4-3-5-7-8;;/h3-7H;1H;/q-1;;+2/p-1

InChI Key

NMKHBPSRXVPYOJ-UHFFFAOYSA-M

Canonical SMILES

[C-]#CC1=CC=CC=C1.[Mg+2].[Cl-]

Origin of Product

United States

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